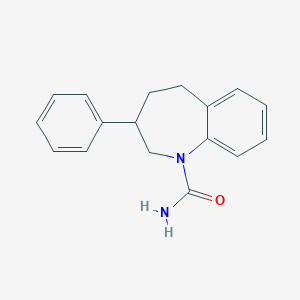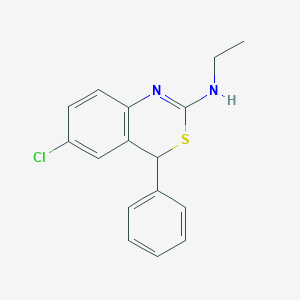
Etasuline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etasuline is a chemical compound that has gained attention in scientific research for its potential use in treating various diseases. It is a member of the benzodiazepine family and has been shown to have a unique mechanism of action compared to other benzodiazepines. In
Aplicaciones Científicas De Investigación
Etasuline has shown potential in treating various diseases, including anxiety, depression, and epilepsy. It has been shown to have a unique mechanism of action that targets specific receptors in the brain, leading to its potential use as a therapeutic agent.
Mecanismo De Acción
Etasuline acts on the GABA-A receptor, specifically the α2 and α3 subunits. It enhances the binding of GABA to these receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a calming effect on the brain.
Efectos Bioquímicos Y Fisiológicos
Etasuline has been shown to increase GABA binding to the α2 and α3 subunits of the GABA-A receptor. This leads to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in a decrease in neuronal excitability. Etasuline has also been shown to have anxiolytic, sedative, and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etasuline has several advantages for lab experiments, including its unique mechanism of action and potential use in treating various diseases. However, its limitations include its low solubility and potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for etasuline research, including its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of etasuline. Finally, the development of more efficient synthesis methods for etasuline could lead to increased availability and lower costs for researchers.
In conclusion, etasuline is a promising compound with potential use in treating various neurological disorders. Its unique mechanism of action and biochemical effects make it a valuable tool in scientific research. Further studies are needed to fully understand its potential and limitations.
Métodos De Síntesis
Etasuline is synthesized by reacting o-phenylenediamine with 2-chloro-5-nitrobenzophenone in the presence of a base and a solvent. The resulting product is then purified through recrystallization. This synthesis method has been optimized to increase yield and purity of etasuline.
Propiedades
Número CAS |
16781-39-8 |
|---|---|
Nombre del producto |
Etasuline |
Fórmula molecular |
C16H15ClN2S |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzothiazin-2-imine |
InChI |
InChI=1S/C16H15ClN2S/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
Clave InChI |
ZGOWZGZRTGGMMM-UHFFFAOYSA-N |
SMILES isomérico |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
SMILES canónico |
CCNC1=NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



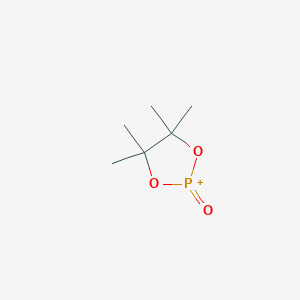
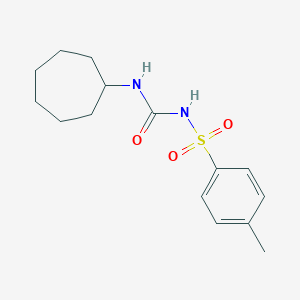
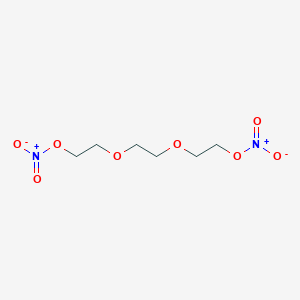
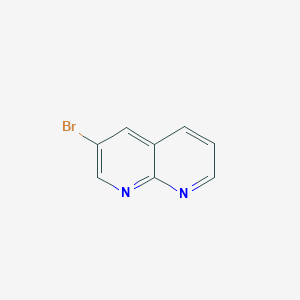
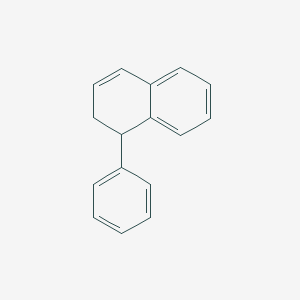
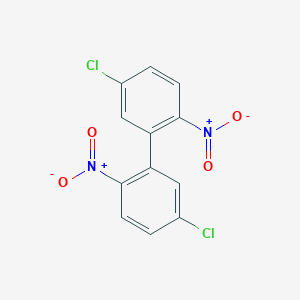
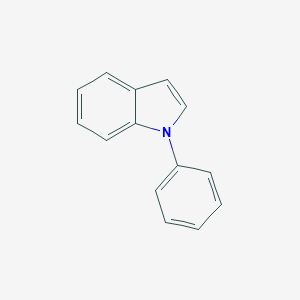
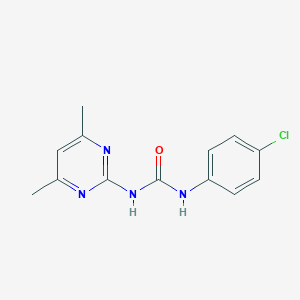
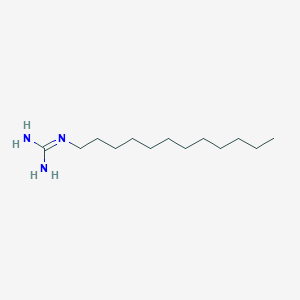
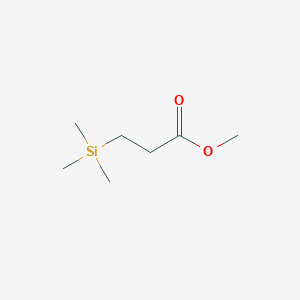
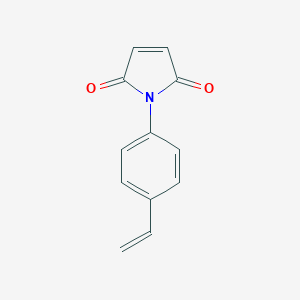
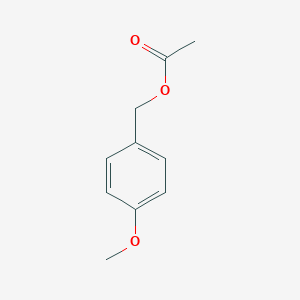
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
